molecular formula C10H10O2 B8391833 6-ethyl-3H-isobenzofuran-1-one

6-ethyl-3H-isobenzofuran-1-one

Cat. No. B8391833
M. Wt: 162.18 g/mol
InChI Key: SUVYPWJEUOJRCI-UHFFFAOYSA-N
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Patent
US09067905B2

Procedure details

A mixture of 6-bromo-3H-isobenzofuran-1-one (Intermediate 72, 0.7 g) and potassium phosphate (1.9 g) in THF (7.3 ml) and water (3.7 ml) was degassed and palladium chloride dppf adduct with DCM (0.134 g) and triethyl borane (1M solution in THF, 4.3 ml) were added. The resultant mixture was stirred and heated at 100° C. for 1.5 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine then dried (Na2SO4) and filtered. The filtrate was evaporated to dryness and the residue was purified by chromatography on silica, eluting with a mixture of ethyl acetate and cyclohexane with a gradient of 0-30% to give 6-ethyl-3H-isobenzofuran-1-one (0.435 g) as a colourless oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][O:7][C:8]2=[O:11])=[CH:4][CH:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH2:20]1COC[CH2:21]1>O>[CH2:20]([C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][O:7][C:8]2=[O:11])=[CH:4][CH:3]=1)[CH3:21] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC1=CC=C2COC(C2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2COC(C2=C1)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
7.3 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
3.7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resultant mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
ADDITION
Type
ADDITION
Details
palladium chloride dppf adduct with DCM (0.134 g) and triethyl borane (1M solution in THF, 4.3 ml) were added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and cyclohexane with a gradient of 0-30%

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C2COC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.435 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.